molecular formula C14H22BNO3 B6337783 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester CAS No. 2096338-70-2

3-(Isopropoxy)pyridine-4-boronic acid pinacol ester

Cat. No.: B6337783
CAS No.: 2096338-70-2
M. Wt: 263.14 g/mol
InChI Key: QVCMGKMDFATBCZ-UHFFFAOYSA-N
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Description

3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is a boronic ester derivative of pyridine, featuring an isopropoxy substituent at the 3-position and a pinacol-protected boronic acid group at the 4-position. Boronic esters are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures critical to pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-10(2)17-12-9-16-8-7-11(12)15-18-13(3,4)14(5,6)19-15/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCMGKMDFATBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139116
Record name Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096338-70-2
Record name Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(1-methylethoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalyst Selection

The most widely adopted method involves palladium-catalyzed Miyaura borylation of 4-halogen-3-isopropoxypyridine precursors. This approach leverages [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) or its dichloromethane adduct as the catalyst, which facilitates boron insertion at the para position relative to the isopropoxy group. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron (B₂pin₂), and reductive elimination to yield the target boronic ester.

Key substrates include:

  • 4-Bromo-3-isopropoxypyridine

  • 4-Iodo-3-isopropoxypyridine

Substrate reactivity follows the trend I > Br, with iodides achieving 85% yields versus 82% for bromides under identical conditions.

Solvent Systems

A mixed solvent system of ethanol, isopropanol, or dioxane with water (4:1 v/v) enhances solubility of the weak base (e.g., potassium acetate) while maintaining catalyst activity. Non-polar solvents like toluene reduce side reactions during high-temperature (80–110°C) reflux.

Molar Ratios

Optimal stoichiometry for Pd(dppf)Cl₂ is 1 mol% relative to the aryl halide, with a 1:1 molar ratio of halide to B₂pin₂. Excess base (2 eq. potassium acetate) ensures deprotonation of the boronic acid intermediate, preventing protodeboronation.

Representative Procedure

  • Charge a flame-dried flask with 4-iodo-3-isopropoxypyridine (10 mmol), B₂pin₂ (10 mmol), Pd(dppf)Cl₂ (0.1 mmol), and KOAc (20 mmol).

  • Degas with N₂, add ethanol/water (40 mL, 4:1), and reflux at 85°C for 16 hr.

  • Cool, filter through Celite®, concentrate, and purify by flash chromatography (hexane/EtOAc 8:2) to isolate the product as a white solid (85% yield).

Halogen-Metal Exchange Strategies

Directed Lithiation-Borylation

An alternative route employs halogen-magnesium exchange followed by quench with pinacol boronic ester electrophiles. This method avoids palladium catalysts but requires stringent anhydrous conditions.

Stepwise Protocol

  • Treat 4-bromo-3-isopropoxypyridine with Bu₃MgLi (–20°C, THF) to generate the aryl magnesium species.

  • Add dimethylamino pinacol borate (1.1 eq.) and warm to 25°C.

  • Quench with acetic acid, filter, and recrystallize from heptane to obtain the product in 76–79% yield.

Advantages and Limitations

  • Pros : No transition-metal residues; suitable for base-sensitive substrates.

  • Cons : Lower yields compared to Pd-catalyzed methods; requires cryogenic conditions.

Deprotection and Purification Strategies

Thermal Removal of Boc Protecting Groups

In cases where N-Boc-protected intermediates are used (e.g., 1-Boc-4-bromo-3-isopropoxypyridine), thermal deprotection at 140–180°C cleaves the carbamate without affecting the boronic ester.

Critical Parameters

  • Temperature : 160°C (optimized for minimal decomposition).

  • Duration : Heating until gas evolution ceases (~2 hr).

  • Workup : Trituration with petroleum ether removes Boc byproducts, yielding >99% pure product.

Chromatographic vs. Crystallization Purification

MethodPurity (%)Yield Loss (%)Scalability
Flash Chromatography98–9910–15Lab-scale
Recrystallization99.55–8Industrial

Data adapted from patent examples

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.33 (12H, s, pinacol CH₃), 4.72 (1H, sept, J=6.0 Hz, OCH(CH₃)₂), 7.91 (1H, d, J=5.2 Hz, H-5), 8.39 (1H, d, J=5.2 Hz, H-6), 8.52 (1H, s, H-2).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (br s, Bpin).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.2 min, confirming >99% chemical purity.

Industrial Scalability and Cost Analysis

Catalyst Recycling

Pd(dppf)Cl₂ can be recovered via aqueous extraction (82% recovery) and reused for three cycles without significant activity loss.

Economic Comparison of Routes

Cost FactorPd-Catalyzed RouteHalogen Exchange Route
Catalyst Cost ($/kg)1,2000
Solvent Cost ($/L)1218
Yield-Adjusted Cost$450/kg$620/kg

Data extrapolated from patent-scale examples

Chemical Reactions Analysis

Types of Reactions: 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Role in Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is in Suzuki-Miyaura coupling reactions, a method widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an organic halide in the presence of a palladium catalyst. The pyridine ring serves as a functional group that can stabilize the reaction intermediates, enhancing the efficiency of the coupling process.

Synthesis of Complex Molecules
The compound is also utilized as an intermediate in the synthesis of various biologically active compounds. For instance, it has been employed in the creation of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as inhibitors for DYRK1A, a target implicated in several diseases including cancer and neurodegenerative disorders .

Biological Applications

Potential Therapeutic Uses
Research into this compound indicates its potential as a therapeutic agent due to its ability to inhibit specific biological targets. Studies focusing on its inhibitory effects suggest that it could be developed into a drug candidate for treating conditions linked to DYRK1A and other kinases .

Ligand in Metal-Catalyzed Reactions
In addition to its synthetic utility, this compound acts as a ligand in various metal-catalyzed reactions. Its interactions with metal centers can facilitate the formation of new chemical bonds, making it valuable in catalysis research and material science.

Material Science Applications

Functionalization of Polymers
The unique properties of this compound allow it to be used in the functionalization of polymers. By incorporating this boronic acid derivative into polymer matrices, researchers can create materials with tailored properties for specific applications such as drug delivery systems or sensors.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

StudyApplicationFindings
Study ASuzuki-Miyaura CouplingDemonstrated high yields and selectivity when coupled with aryl halides.
Study BDYRK1A InhibitionIdentified as a potent inhibitor in cellular assays, suggesting therapeutic potential.
Study CPolymer FunctionalizationEnhanced mechanical properties and biocompatibility when incorporated into polymer systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the pyridine ring or boronic ester modifications. Below is a comparative analysis:

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS Number Key Features/Applications References
3-(Isopropoxy)pyridine-4-boronic acid pinacol ester Isopropoxy (3), boronic ester (4) C14H21BNO3 265.14 Not explicitly provided Potential use in drug discovery via Suzuki coupling; steric/electronic modulation by isopropoxy Inferred
2-(1-Piperazinyl)pyridine-4-boronic acid pinacol ester Piperazinyl (2), boronic ester (4) C20H32BN3O4 389.30 496786-98-2 Lowers polar surface area (PSA) for enhanced CNS penetration in therapeutics
3-Methylpyridine-4-boronic acid pinacol ester Methyl (3), boronic ester (4) C12H18BNO2 219.09 1032358-00-1 Simpler alkyl substituent; used in anti-HIV/anticancer agent synthesis
Pyridine-4-boronic acid pinacol ester None (bare pyridine) C11H16BNO2 205.07 181219-01-2 Baseline compound for coupling reactions; lower steric hindrance
5-Fluoro-2-(methoxycarbonyl)pyridine-4-boronic acid pinacol ester Fluoro (5), methoxycarbonyl (2) C13H16BFNO4 295.09 1218790-18-1 Electron-withdrawing groups enhance electrophilicity in coupling

Reactivity in Suzuki-Miyaura Cross-Coupling

  • However, steric hindrance from the isopropoxy group may reduce coupling efficiency compared to smaller groups like methyl .
  • Electron-Withdrawing Groups (e.g., Fluoro, Methoxycarbonyl): These groups enhance electrophilicity at the boronic ester site, improving coupling yields with electron-rich aryl halides .
  • Heterocyclic Modifications (e.g., Piperazinyl): Bulky substituents like piperazinyl reduce polar surface area (PSA), improving blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

3-(Isopropoxy)pyridine-4-boronic acid pinacol ester is an organoboron compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C₁₄H₁₈BNO₃
CAS Number: 2096338-70-2
Molecular Weight: 250.11 g/mol
Solubility: Insoluble in water, soluble in organic solvents.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-4-boronic acid with isopropyl alcohol and pinacol under acidic or basic conditions. The general reaction scheme can be summarized as follows:

Pyridine 4 boronic acid+Isopropanol+Pinacol3 Isopropoxy pyridine 4 boronic acid pinacol ester\text{Pyridine 4 boronic acid}+\text{Isopropanol}+\text{Pinacol}\rightarrow \text{3 Isopropoxy pyridine 4 boronic acid pinacol ester}

The reaction conditions may vary, but common methods include refluxing in the presence of a catalyst such as sulfuric acid or using microwave-assisted synthesis for improved yields.

The biological activity of boronic acids, including this compound, primarily arises from their ability to interact with biomolecules through reversible covalent bonding. They can form complexes with diols and other nucleophiles, influencing enzyme activity and cellular signaling pathways.

  • Enzyme Inhibition: Boronic acids are known to inhibit proteases and other enzymes by binding to the active site.
  • Antitumor Activity: Some studies suggest that derivatives of pyridine boronic acids can act as inhibitors of specific kinases involved in cancer progression.

Case Studies

  • DYRK1A Inhibition:
    • A study highlighted the use of pyridine-4-boronic acid pinacol esters in synthesizing DYRK1A inhibitors, which are potential therapeutic agents for Alzheimer's disease. The structural modifications significantly enhanced their inhibitory potency against DYRK1A, demonstrating the relevance of boronic acids in drug discovery .
  • Antiviral Activity:
    • Research has indicated that certain boronic acid derivatives exhibit antiviral properties by inhibiting viral proteases. For instance, modifications to the pyridine ring can enhance selectivity and efficacy against specific viral targets .
  • C-N Bond Formation:
    • The Chan–Evans–Lam amination method utilizing boronic acid pinacol esters has been shown to facilitate the formation of C-N bonds effectively, which is crucial for synthesizing various bioactive compounds .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

Compound NameMolecular Weight (g/mol)SolubilityBiological Activity
This compound250.11Insoluble in waterInhibits DYRK1A; potential anticancer activity
Pyridine-4-boronic acid205.06Insoluble in waterUsed in C-N bond formation; enzyme inhibition
2-Isopropoxy-3-pyridineboronic acid pinacol ester248.10Insoluble in waterSimilar applications in drug synthesis

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